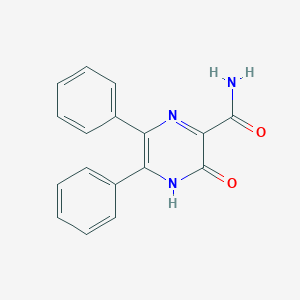
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide, also known as DPZ-2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide exerts its effects by inhibiting protein kinases, which play a crucial role in cell signaling pathways. Specifically, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Inhibition of CDK activity by 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to inhibit tumor growth and metastasis. 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is relatively easy to synthesize, which makes it a useful tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and its effects on cell signaling pathways. Finally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds could be used as starting materials for the synthesis of new compounds with potential applications in drug discovery.
Méthodes De Synthèse
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with hydrazine hydrate and subsequent cyclization with 2-bromoacetophenone. The resulting compound is then treated with hydroxylamine hydrochloride to yield 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Applications De Recherche Scientifique
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various scientific fields. In medicine, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a tool to study the role of protein kinases in cell signaling pathways. In chemistry, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
34121-79-4 |
|---|---|
Nom du produit |
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide |
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-oxo-5,6-diphenyl-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c18-16(21)15-17(22)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,18,21)(H,20,22) |
Clé InChI |
KPJVJDRRSVWITO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Autres numéros CAS |
34121-79-4 |
Solubilité |
43.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



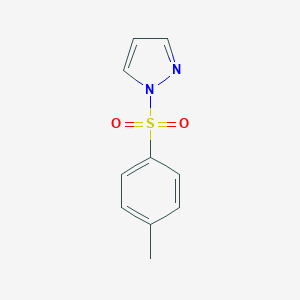
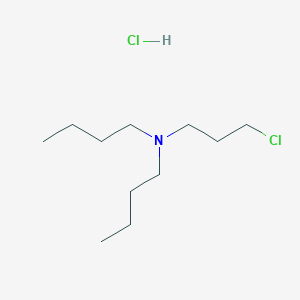
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
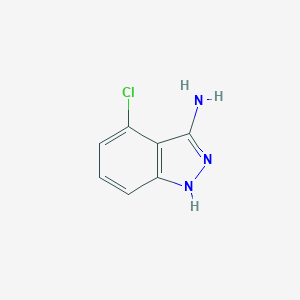

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
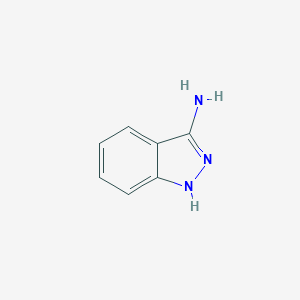

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
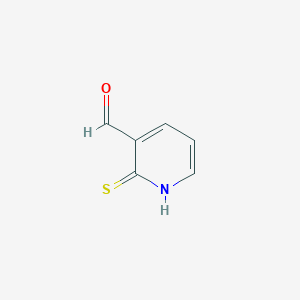
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


